3-(Isopentyloxy)azetidine
Description
Structure
3D Structure
Properties
CAS No. |
1220038-73-2 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(3-methylbutoxy)azetidine |
InChI |
InChI=1S/C8H17NO/c1-7(2)3-4-10-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
AALWIFFNQKVWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1CNC1 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of Azetidine Systems
Strain-Driven Reactivity of the Azetidine (B1206935) Ringrsc.orgresearchgate.netresearchgate.netrsc.orgnih.govresearchwithrutgers.com
The chemical reactivity of azetidines is fundamentally influenced by their significant ring strain. rsc.orgresearchgate.netrsc.org This strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, endows the azetidine ring with a unique combination of stability and reactivity. rsc.orgresearchwithrutgers.com While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org The ring strain energy of azetidine is approximately 25.4 kcal/mol, which is a key factor driving its chemical transformations. rsc.orgresearchgate.net This inherent thermodynamic instability facilitates reactions involving the cleavage of the carbon-nitrogen (C–N) sigma bonds, providing a pathway for various functionalizations. rsc.org The small ring size not only drives reactivity but can also open up decomposition pathways that are not typically observed in larger, less strained heterocyclic systems. nih.govacs.org
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3-membered | 27.7 rsc.org |
| Azetidine | 4-membered | 25.4 rsc.org |
| Pyrrolidine | 5-membered | 5.4 rsc.org |
| Piperidine | 6-membered | 0 researchgate.net |
Nucleophilic Ring-Opening Reactions of Azetidinesrsc.orgrsc.orgnih.gov
One of the most characteristic reactions of the azetidine ring is its cleavage by nucleophiles. researchgate.netmagtech.com.cn Due to their relative stability compared to aziridines, azetidines often require activation to undergo ring-opening. magtech.com.cnresearchgate.net This can be achieved by protonation of the nitrogen atom or by its conversion into a quaternary azetidinium salt, which significantly enhances the ring's susceptibility to nucleophilic attack. nih.govmagtech.com.cn This process is a cornerstone of azetidine chemistry, enabling the synthesis of a wide array of functionalized γ-amino compounds. nih.govorganic-chemistry.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a C–N bond. nih.gov Acid-mediated intramolecular ring-opening is also a known pathway, particularly when a suitable nucleophilic group is tethered to the azetidine nitrogen. nih.govacs.orgacs.org
Regioselectivity and Stereoselectivity in Ring Openingresearchwithrutgers.comacs.orgnih.govnih.gov
The regiochemical and stereochemical outcomes of nucleophilic ring-opening reactions are critical aspects that determine their synthetic utility. Regioselectivity is largely governed by the substitution pattern on the azetidine ring and is influenced by a combination of electronic and steric factors. magtech.com.cnresearchgate.net
Electronic Effects : Nucleophilic attack preferentially occurs at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cnresearchgate.net Therefore, substituents such as aryl, vinyl, or carbonyl groups at the C2 position direct the nucleophile to that carbon by stabilizing the developing partial positive charge through conjugation. magtech.com.cnresearchgate.net
Steric Effects : In the absence of strong electronic directing groups, or when a sterically demanding nucleophile is used, the attack generally occurs at the less substituted carbon atom adjacent to the nitrogen, minimizing steric hindrance. magtech.com.cnresearchgate.net
Stereoselectivity is also a key feature of these reactions. The ring-opening of chiral azetidines often proceeds with a high degree of stereocontrol, typically through an inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism. nih.gov The development of catalytic asymmetric methods has enabled the enantioselective ring-opening of prochiral azetidines, providing access to chiral, non-racemic amine derivatives. acs.org
Lewis Acid-Catalyzed Ring Openingresearchwithrutgers.comacs.orgnih.gov
Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack. magtech.com.cnresearchgate.net By coordinating to the nitrogen atom, a Lewis acid increases the ring strain and enhances the electrophilicity of the ring carbons, thereby facilitating the ring-opening process even with weaker nucleophiles. rsc.org This strategy has been successfully employed in various transformations, including Friedel-Crafts-type reactions where arenes act as nucleophiles to open the azetidine ring. rsc.org A range of Lewis acids, including lanthanide triflates like La(OTf)₃, have proven effective in promoting these reactions with high regioselectivity. nih.govfrontiersin.org Furthermore, cooperative catalysis, utilizing both a Brønsted and a Lewis acid, has been shown to effectively promote the ring-opening of azetidines with organotrifluoroborate salts, offering excellent regioselectivity under mild, transition-metal-free conditions. organic-chemistry.orgfigshare.com
Ring-Expansion Reactions of Functionalized Azetidinesrsc.orgrsc.orgnih.govnih.gov
Functionalized azetidines serve as valuable precursors for the synthesis of larger nitrogen-containing heterocycles through ring-expansion reactions. researchgate.netmagtech.com.cnresearchgate.net These transformations leverage the inherent ring strain of the four-membered ring to drive the formation of more stable five- or six-membered rings, such as pyrrolidines and piperidines. researchgate.netmorressier.com A common strategy involves the formation of an azetidinium ylide, which can then undergo a rearrangement, such as the nih.govmagtech.com.cn-Stevens rearrangement, to effect a one-carbon ring expansion. nih.gov For example, the reaction of N-substituted azetidines with diazo compounds in the presence of rhodium or copper catalysts generates a metal carbene that reacts with the azetidine nitrogen to form an ylide intermediate, which subsequently rearranges to the corresponding pyrrolidine. nih.govnih.gov Another approach involves the acid-mediated ring expansion of azetidine carbamates, which can rearrange to form six-membered 1,3-oxazinan-2-ones. morressier.comresearchgate.net
Functionalization of the Azetidine Ring at C3 and Other Positionsrsc.orgresearchgate.netrsc.orgresearchwithrutgers.comnih.gov
Beyond reactions that cleave the ring, the functionalization of the azetidine scaffold itself is of significant synthetic importance. The C3 position is a frequent target for substitution, allowing for the introduction of various functional groups and the modulation of the molecule's properties. jst.go.jpnih.gov A common route to C3-functionalized azetidines involves the use of azetidin-3-ols or azetidin-3-ones as versatile intermediates. jst.go.jp For instance, azetidin-3-ols can be converted to their corresponding mesylates, which then serve as excellent electrophiles for substitution reactions with a wide range of nucleophiles, yielding 3-amino-, 3-cyano-, or 3-alkoxyazetidines. jst.go.jp Direct modification of existing azetidine rings is often more efficient than de novo ring construction for accessing 3,3-disubstituted derivatives. acs.org
Direct C(sp³)–H Functionalizationresearchgate.netrsc.org
A modern and highly efficient approach to modifying the azetidine ring is through direct C(sp³)–H functionalization. rsc.org This strategy avoids the need for pre-functionalized substrates and allows for the direct conversion of C–H bonds into C–C or C–heteroatom bonds. While challenging due to the inertness of C(sp³)–H bonds, significant progress has been made in this area. Transition metal catalysis, particularly with palladium, has enabled the intramolecular C–H amination to form azetidine rings and has shown potential for the direct functionalization of the azetidine core itself. rsc.org These methods represent a powerful tool for the late-stage functionalization of complex molecules containing the azetidine motif.
| Reaction Type | Key Features | Typical Products |
|---|---|---|
| Nucleophilic Ring-Opening | Requires activation (e.g., acid, quaternization); SN2 mechanism; regioselectivity influenced by sterics and electronics. nih.govmagtech.com.cnresearchgate.net | γ-Functionalized amines. nih.gov |
| Ring-Expansion | Driven by strain release; often proceeds via ylide intermediates. morressier.comnih.gov | Pyrrolidines, piperidines, 1,3-oxazinan-2-ones. researchgate.netresearchgate.net |
| C3-Functionalization | Often uses azetidin-3-ol (B1332694) or azetidin-3-one (B1332698) as intermediates. jst.go.jp | 3-Substituted azetidines. jst.go.jp |
| Direct C–H Functionalization | Enables direct modification of the ring without pre-functionalization; often transition-metal catalyzed. rsc.orgrsc.org | Functionalized azetidines. rsc.org |
Derivatization of 3-Substituted Azetidines
The functionalization of the azetidine scaffold, particularly at the C3 position, is a pivotal strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds. The inherent ring strain of the azetidine core imparts unique reactivity that can be harnessed for diverse synthetic transformations. rsc.org A variety of methods have been developed for the derivatization of azetidines already bearing a substituent at the 3-position, allowing for the introduction of a wide array of functional groups.
One prominent strategy involves the use of 3-hydroxyazetidine as a versatile precursor. The hydroxyl group can be converted into a good leaving group, such as a mesylate, which then facilitates nucleophilic substitution. For instance, 3-azetidinyl mesylates, readily prepared from the corresponding azetidin-3-ols, serve as effective intermediates for synthesizing a range of 3-substituted azetidines, including 3-amino, 3-cyano, and 3-guanidinoazetidines. jst.go.jp This approach provides a reliable pathway to derivatives that might otherwise be difficult to access.
Another key method for derivatization is the direct modification of the C3-position. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine framework have been synthesized and evaluated as triple reuptake inhibitors. nih.govacs.org The synthesis often involves alkylation or arylation at the oxygen atom of a 3-hydroxy-3-aryl azetidine derivative. acs.org For example, secondary alcohols can be treated with alkyl or benzyl (B1604629) halides in the presence of a base like sodium hydride to yield the corresponding ethers. acs.org Alternatively, the Mitsunobu reaction offers a powerful method for forming C-O bonds, allowing for the reaction of 3-hydroxyazetidines with substituted phenols to produce azetidinyl phenyl ether derivatives. acs.org
The synthesis of 3,3-disubstituted azetidines represents a further extension of this derivatization. While classical methods often involve constructing the ring from acyclic precursors, direct modification of a pre-existing azetidine ring offers a more convergent approach. acs.org For example, azetidine trichloroacetimide esters can react with various nucleophiles in the presence of a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) to afford 3,3-disubstituted products. acs.org
Furthermore, azetidines bearing a halogen at the C3-position, such as 3-bromoazetidines, are valuable intermediates for derivatization. rsc.org These compounds can react with a variety of nucleophiles to introduce new substituents at the 3-position, expanding the synthetic utility of the azetidine core. rsc.org The reactivity of these systems allows for the construction of densely functionalized azetidines that are of significant interest in drug discovery. rsc.org
Table 1: Selected Examples of Derivatization of 3-Substituted Azetidines
Reactivity of N-Acryloyl Azetidines and Michael Acceptors
The incorporation of an azetidine ring onto an amide nitrogen atom significantly alters its chemical properties, a phenomenon that has been leveraged in the design of covalent inhibitors. Specifically, N-acylazetidines exhibit enhanced reactivity due to a combination of ring strain and altered amide electronics. acs.orgacs.org Unlike typical acyclic amides which are planar, the nitrogen atom in an N-acylazetidine is pyramidalized. acs.orgorganic-chemistry.org This non-planar geometry reduces the n → π* resonance stabilization between the nitrogen lone pair and the carbonyl group, resulting in a lower amide-like character of the (O)C–N bond. nih.govacs.orgacs.org
This electronic perturbation has profound consequences for N-acryloyl azetidines, which function as Michael acceptors. The reduced electron-donating ability of the azetidine nitrogen into the acryloyl system leads to an enhanced electrophilicity at the β-carbon of the Michael acceptor. nih.govacs.org This makes N-acryloyl azetidines significantly more reactive towards nucleophiles, such as the biological thiol glutathione (B108866) (GSH), compared to their acyclic or larger-ring counterparts. acs.orgacs.org
Structure-reactivity studies have demonstrated that the rate of Michael addition can be finely tuned. Modifications to either the Michael acceptor or the azetidine ring itself can modulate reactivity over a wide range. For example, substitution on the acrylamide (B121943) moiety or altering the electronic nature of substituents at the C3 position of the azetidine ring directly impacts the rate of thiol addition. nih.govacs.org Electron-withdrawing groups on the azetidine ring are expected to further decrease the electron-donating capacity of the nitrogen, thereby increasing the electrophilicity and reactivity of the appended Michael acceptor.
The reaction of N-acryloyl azetidines with thiols like glutathione has been studied under physiological conditions (pH 7.4, 37 °C), highlighting their potential as scaffolds for targeted covalent inhibitors. acs.orgacs.org The Michael addition is generally found to be an irreversible process. acs.org This reactivity profile makes N-acryloyl azetidines attractive building blocks in medicinal chemistry, offering a balance of stability and tunable reactivity. acs.orgorganic-chemistry.orgnih.gov
Table 2: Comparative Reactivity of Michael Acceptors with Glutathione (GSH)
Data adapted from reactivity studies with glutathione (GSH) at pH 7.4 and 37 °C, illustrating the impact of the N-substituent ring size on the Michael acceptor's electrophilicity. acs.org
Computational and Theoretical Investigations of Azetidine Derivatives
Molecular Orbital Theory and Frontier Orbital Analysis in Reaction Prediction
Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of molecules. For azetidine (B1206935) derivatives, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly predictive.
The distribution and energy of these orbitals govern how a molecule interacts with other reagents. For a typical substituted azetidine, the HOMO often shows significant electron density on the nitrogen atom, highlighting its nucleophilic character. Conversely, the LUMO density is often distributed across the C-N bonds and substituents, indicating sites susceptible to nucleophilic attack.
Recent studies have demonstrated the power of FMO analysis in predicting the viability of specific reactions. For instance, in visible light-mediated aza Paternò-Büchi reactions, which form azetidines through a [2+2]-cycloaddition, the matching of FMO energies between the alkene and the imine precursor is crucial for success. nih.govresearchgate.netchemrxiv.org Computational models show that a smaller energy gap (ΔE) between the HOMO of one reactant and the LUMO of the other facilitates the reaction, making it competitive against side reactions like alkene dimerization. nih.govchemrxiv.org
Furthermore, in radical-based syntheses of azetidines, orbital interactions involving the Singly Occupied Molecular Orbital (SOMO) are key to determining chemoselectivity. DFT calculations have shown that for a tertiary radical intermediate in a [3+1] radical cascade cyclization, favorable orbital interactions between the SOMO and an olefin π orbital promote the desired 4-exo-trig cyclization to form the azetidine ring. nih.gov This preference was attributed to a sterically induced distortion that brings the SOMO into a near-attack conformation for cyclization. nih.gov
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of organic reactions involving azetidines. It provides a balance between computational cost and accuracy, allowing for detailed exploration of potential energy surfaces, reaction intermediates, and transition states.
A key application of DFT is the location of transition states (TS) and the calculation of their corresponding energy barriers (activation energies, ΔE‡ or ΔG‡). This data is vital for predicting reaction rates and understanding selectivity.
For example, DFT calculations were used to rationalize the regioselectivity in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org The calculations showed that when the substrate complexes with the lanthanum catalyst, the transition state energy for the pathway leading to azetidine is significantly lower than that for the competing pathway to pyrrolidine (B122466), consistent with experimental results. frontiersin.org
In another study, the uncatalyzed ring-opening of an azetidine derivative was found to have an extremely high activation energy of approximately 65 kcal/mol, confirming that the process is thermally forbidden without a catalyst. mdpi.com DFT has also been employed to investigate the decomposition of energetic materials like 1,3,3-trinitroazetidine (B1241384) (TNAZ). These studies calculated and compared the energy barriers for different initial decomposition pathways, such as N-N bond cleavage, C-N bond cleavage, and HONO elimination, to identify the most likely mechanism. aip.org
The table below summarizes representative activation energies calculated for various azetidine reactions using DFT.
| Reaction Type | Azetidine System | Computational Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| nih.govresearchgate.net-Stevens Rearrangement | Bicyclic Methylene (B1212753) Aziridinium (B1262131) Ylide | DFT (unspecified) | Near-barrierless | nih.gov |
| TNAZ Decomposition (N-N bond cleavage) | 1,3,3-trinitroazetidine | B3LYP/6-31G(d,p) | 38.27 | aip.org |
| TNAZ Decomposition (C-N bond cleavage) | 1,3,3-trinitroazetidine | B3LYP/6-31G(d,p) | 39.49 | aip.org |
| TNAZ Decomposition (HONO elimination) | 1,3,3-trinitroazetidine | B3LYP/6-31G(d,p) | 44.00 - 45.00 | aip.org |
| Uncatalyzed Ring Opening | cis/trans-azetidine derivative | DFT (unspecified) | ~65 | mdpi.com |
| Triplet Cycloaddition (Azetidine formation) | Thymine-Cytosine system | B3LYP/6-311++G(d,p) | 13.5 - 14.1 | acs.org |
DFT calculations are also crucial for understanding and predicting the stereochemistry of reactions involving azetidines. By comparing the energies of diastereomeric transition states, researchers can rationalize why one stereoisomer is formed preferentially.
A notable example is the computational study of the chiral phosphoric acid-catalyzed desymmetrization of meso-acyl-azetidines. nih.govresearchgate.net DFT calculations accurately reproduced the experimental enantioselectivity by identifying the transition states leading to the major and minor enantiomers. The energy difference of 2.0 kcal/mol between these transition states was attributed to a combination of lower steric distortion and more favorable non-covalent interactions in the transition state leading to the major product. nih.govresearchgate.net
In a different system, DFT was used to explain the complete stereospecificity of a rhodium-catalyzed one-carbon ring expansion of bicyclic methylene aziridines. nih.gov The calculations revealed that the reaction proceeds through a concerted, asynchronous nih.govresearchgate.net-Stevens rearrangement. This concerted mechanism ensures that the axial chirality of the allene (B1206475) starting material is transferred with perfect fidelity to the two adjacent stereocenters in the azetidine product. nih.gov
Conformational Analysis of Azetidine Ring Systems
The four-membered azetidine ring is not planar and can adopt a puckered conformation to alleviate angle and torsional strain. The specific conformation is influenced by the nature and position of substituents, as well as electronic effects. Computational methods are essential for determining the preferred conformations and the energy barriers between them.
Early studies using both experimental and computational techniques showed that the degree of ring puckering depends on the substitution pattern. capes.gov.br For example, a cis-1-cyclohexyl-2-carbomethoxy-4-methylazetidine was found to favor a puckered ring, while the corresponding trans isomer adopts a nearly planar conformation. capes.gov.br
More advanced ab initio and DFT studies have provided deeper insights. A comparative study of proline analogues found that the azetidine ring can adopt either a puckered or a less puckered structure depending on the peptide backbone conformation. nih.gov The presence of substituents can create a strong conformational preference. In a study of fluorinated azetidines, computations showed that the ring pucker could be inverted upon N-protonation. researchgate.net This was explained by an attractive C–F···N+ charge-dipole interaction in the protonated form that favors a conformation where the fluorine and nitrogen are closer, a preference not seen in the neutral molecule. researchgate.net Similarly, DFT analysis of 2-arylazetidines revealed a preference for a conformation where the aryl group is in a pseudo-equatorial position. lookchem.com
The electronic state of the molecule also plays a role. Ab initio calculations predicted a puckered ring for the neutral azetidin-1-yl radical, but a planar ring structure for the corresponding radical cation, where the unpaired electron is delocalized in a p-orbital on the nitrogen atom. psu.edu
Computational Approaches to Understand Reactivity and Selectivity in Azetidine Synthesis
Computational chemistry has transitioned from being an explanatory tool to a predictive one in the design of new synthetic routes to azetidines. By modeling entire catalytic cycles and comparing competing reaction pathways, chemists can understand the origins of reactivity and selectivity and design more efficient syntheses.
DFT calculations have been instrumental in explaining how catalysts can control reaction outcomes. In the synthesis of azetidines via intramolecular aminolysis, computations demonstrated that a lanthanum catalyst alters the relative energies of the transition states, selectively promoting the formation of the four-membered azetidine ring over the five-membered pyrrolidine ring. frontiersin.org
In asymmetric catalysis, computational models can reveal the source of stereoinduction. For the desymmetrization of meso-acyl-azetidines, a general model of selectivity was proposed based on DFT calculations. nih.govresearchgate.net The model suggests that the ability of the substrates to fit within the chiral pocket of the phosphoric acid catalyst, governed by specific orbital interactions, is the primary driver of selectivity. nih.gov
Computational studies also provide crucial insights into radical-based syntheses. DFT calculations explained the chemoselectivity in a photo-induced copper-catalyzed synthesis of azetidines. nih.gov The calculations showed that a tertiary α-amino radical intermediate preferentially undergoes cyclization to form the azetidine ring because its conformation facilitates favorable orbital overlap. In contrast, a secondary radical intermediate favors a C-N bond cleavage pathway. nih.gov These insights are critical for defining the substrate scope and optimizing reaction conditions for the synthesis of highly functionalized azetidines.
Applications of 3 Isopentyloxy Azetidine and Azetidine Scaffolds in Chemical Research
Azetidines as Conformationally Constrained Scaffolds in Organic Synthesis
Azetidines serve as conformationally constrained scaffolds, providing rigidity to molecular structures. This property is particularly advantageous in drug design, as it can lead to increased potency and selectivity for biological targets. sciforum.netenamine.net The four-membered ring of azetidine (B1206935) restricts the rotational freedom of substituents, allowing for a more defined spatial orientation. enamine.net This conformational lock can mimic the bioactive conformation of a molecule, enhancing its binding affinity to receptors. sciforum.net The synthesis of enantiopure beta-amino alcohols, where the motif is combined with a structurally constrained azetidine cycle, highlights the use of this scaffold to lock the conformation of the active fragment. sciforum.net
The strain inherent in the azetidine ring, approximately 25.4 kcal/mol, is a key feature that drives its reactivity. rsc.org This ring strain is intermediate between that of the less stable aziridines and the more stable pyrrolidines, offering a balance of reactivity and handling feasibility. rsc.orgresearchgate.netrsc.org This unique reactivity can be harnessed in organic synthesis to construct more complex molecular architectures. researchgate.net The development of methods like aza Paternò–Büchi reactions provides access to functionalized azetidines, further expanding their utility in creating diverse and complex structures. rsc.org
Utility as Building Blocks for Complex Molecular Architectures
Azetidines are valuable building blocks for the synthesis of complex molecules due to their unique structural and reactive properties. mdpi.comcymitquimica.comsigmaaldrich.com Their strained four-membered ring system makes them excellent precursors for ring-opening and ring-expansion reactions, leading to the formation of highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines, piperidines, and 1,2-oxazines. rsc.org The ability to undergo these transformations makes azetidines versatile synthons in organic synthesis. rsc.org
The development of new synthetic methods has further enhanced the utility of azetidines as building blocks. For instance, researchers have developed a platform for constructing RNA-binding molecules centered on the azetidine core, demonstrating its use in creating customizable libraries of therapeutically relevant molecules. max-planck-innovation.com Additionally, the synthesis of azetidine-containing small macrocyclic peptides showcases their role in creating complex structures with improved properties. nih.gov The incorporation of azetidine units can facilitate the cyclization of peptides and allow for late-stage functionalization. nih.gov
The following table provides examples of complex molecular architectures synthesized using azetidine building blocks:
| Resulting Molecular Architecture | Synthetic Strategy | Reference |
| RNA-binding molecules | Attachment of aromatic RNA-binding fragments to an azetidine core | max-planck-innovation.com |
| Small macrocyclic peptides | Introduction of a 3-aminoazetidine (3-AAz) unit as a turn-inducing element | nih.gov |
| Densely functionalized azetidines | Radical strain-release photocatalysis of azabicyclo[1.1.0]butanes | chemrxiv.org |
| Fused, bridged, and spirocyclic ring systems | Diversification of a densely functionalized azetidine ring system | nih.govfigshare.com |
| Polyhydroxylated bicyclic azetidines | Rh(II)-catalyzed C(sp3)-H amination | researchgate.net |
Development of Diverse Chemical Libraries Based on Azetidine Cores
The unique properties of the azetidine scaffold make it an ideal core for the development of diverse chemical libraries for high-throughput screening. max-planck-innovation.comvipergen.com These libraries are crucial in the discovery of new lead compounds for drug development. vipergen.com The rigid nature of the azetidine ring helps in creating molecules with a well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets. enamine.net
Researchers have developed methods for the synthesis and diversification of densely functionalized azetidine ring systems to generate a wide variety of fused, bridged, and spirocyclic structures. nih.govfigshare.comresearchgate.net This approach allows for the creation of libraries with significant molecular diversity, increasing the chances of identifying bioactive compounds. nih.govfigshare.com For example, a 1976-membered library of spirocyclic azetidines was synthesized for the purpose of identifying molecules that could target the central nervous system. nih.govresearchgate.netacs.org
The development of azetidine-based libraries is often guided by computational tools to optimize the physicochemical properties of the compounds for specific applications, such as blood-brain barrier penetration. nih.govvipergen.com This data-driven approach helps in prioritizing synthetic pathways and populating libraries with compounds that have a higher likelihood of success in drug development. nih.gov
Integration of Azetidine Moieties in Peptidomimetics and Unnatural Amino Acids
Azetidine moieties are increasingly being integrated into peptidomimetics and unnatural amino acids to enhance their structural and functional properties. researchgate.net The constrained nature of the azetidine ring can be used to mimic peptide turns and control the conformation of peptide backbones. nih.govresearchgate.net This can lead to peptidomimetics with improved metabolic stability, bioavailability, and receptor binding affinity. chemrxiv.orgresearchgate.net
The synthesis of azetidine-containing amino acids, such as azetidine-2-carboxylic acid and its derivatives, provides valuable building blocks for creating novel peptides and peptidomimetics. mdpi.comnih.govchemrxiv.orgresearchgate.net These unnatural amino acids can be incorporated into peptide chains to introduce conformational constraints and explore new chemical space. chemrxiv.org For example, the introduction of a 3-aminoazetidine (3-AAz) unit into small peptides has been shown to greatly improve cyclization efficiency and provide a site for late-stage functionalization. nih.gov
The following table highlights some examples of azetidine-containing peptidomimetics and unnatural amino acids:
Role of Azetidine Scaffolds in Structure-Activity Relationship (SAR) Studies in Chemical Biology
Azetidine scaffolds play a crucial role in structure-activity relationship (SAR) studies, which are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govacs.orgresearchgate.net The rigid and well-defined geometry of the azetidine ring allows for systematic modifications of substituents and the study of their impact on biological targets. nih.govacs.org
By incorporating azetidine cores into a series of compounds, researchers can explore the stereo/structure-activity relationships (SSAR) and gain insights into the optimal spatial arrangement of functional groups for biological activity. nih.gov This information is invaluable for the design and optimization of more potent and selective drug candidates. For instance, SAR studies on azetidine-containing dipeptides as HCMV inhibitors revealed that specific substitutions at the N- and C-terminus were essential for antiviral activity. nih.gov
The ability to synthesize diverse libraries of azetidine-based compounds facilitates comprehensive SAR studies. nih.govfigshare.com These studies can involve the evaluation of various physicochemical and pharmacokinetic properties, such as solubility, protein binding, and permeability, to build a comprehensive understanding of the molecule's behavior. nih.gov The insights gained from SAR studies on azetidine scaffolds contribute significantly to the advancement of medicinal chemistry and the development of new therapeutic agents. researchgate.netwinona.edu
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for Azetidine (B1206935) Synthesis
The construction of the strained azetidine ring has spurred the development of innovative catalytic methodologies. These modern techniques offer milder conditions, improved efficiency, and greater functional group tolerance compared to classical methods like the reduction of β-lactams. acs.org
Palladium-Catalyzed C-H Amination: Palladium catalysis has emerged as a powerful tool for forming azetidine rings through intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org Research has shown that a Pd(OAc)₂/PhI(OAc)₂ system can effectively catalyze the cyclization of picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.org This method transforms γ-C(sp³)-H bonds into C-N bonds via a proposed Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with high diastereoselectivity. organic-chemistry.org The process is notable for its use of relatively low catalyst loading and inexpensive reagents under convenient operating conditions. organic-chemistry.org This strategy has also been applied to complex molecular scaffolds, such as in the C-H azetidination of pentacyclic triterpenoids, where a picolinamide directing group enables the formation of an azetidine ring as a side product during C-H arylation, a reaction that can be optimized to produce the azetidine selectively. acs.orgacs.org
Visible-Light Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a significant advancement, enabling the synthesis of highly functionalized azetidines under exceptionally mild conditions. chemrxiv.org The intermolecular aza Paternò-Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, has been successfully achieved using visible light and an iridium-based photocatalyst. nih.govresearchgate.net This approach utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, which can be activated by the photocatalyst to react with a broad range of alkenes. nih.govresearchgate.net The operational simplicity, broad scope, and ability to readily deprotect the products to free azetidines make this a highly desirable synthetic route. chemrxiv.orgnih.gov
Lanthanide and Other Lewis Acid Catalysis: Lanthanide triflates have been identified as effective catalysts for the regioselective synthesis of azetidines. Specifically, Lanthanum(III) triflate (La(OTf)₃) promotes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even in the presence of acid-sensitive functional groups. frontiersin.org Other Lewis acids, such as Cu(OTf)₂, have been used to mediate the highly regioselective Sₙ2-type ring-opening of 2-aryl-N-tosylazetidines with alcohols, providing a direct method for synthesizing valuable 1,3-amino ethers. organic-chemistry.org
Table 6.1: Comparison of Modern Catalytic Systems for Azetidine Synthesis
| Catalytic System | Reaction Type | Key Features | Reference(s) |
|---|---|---|---|
| Pd(OAc)₂ / PhI(OAc)₂ | Intramolecular C(sp³)-H Amination | High diastereoselectivity; uses inexpensive reagents. | organic-chemistry.org |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Visible-Light [2+2] Cycloaddition | Mild conditions; broad substrate scope; forms highly functionalized azetidines. | chemrxiv.orgnih.gov |
| La(OTf)₃ | Intramolecular Aminolysis of Epoxy Amines | High regioselectivity for C3-attack; tolerant of sensitive functional groups. | frontiersin.org |
| Cu(OTf)₂ | Lewis Acid-Mediated Ring Opening | Sₙ2 mechanism; produces enantioenriched amino ethers. | organic-chemistry.org |
| Rhodium-bound Carbenes | [3+1] Ring Expansion of Aziridines | Excellent regio- and stereoselectivity; transfers chirality from substrate to product. | nih.govresearchgate.net |
Advanced Functionalization Strategies for Azetidine Scaffolds
Beyond the synthesis of the core ring, significant research is focused on developing strategies to install diverse functional groups onto the azetidine scaffold.
C-H Functionalization: Direct functionalization of C-H bonds on a pre-formed azetidine ring is a highly atom-economical strategy. A notable example is the palladium-catalyzed, directed C(sp³)-H arylation at the C3 position of azetidines. nih.gov This protocol was pivotal in an efficient synthesis of the antimalarial compound BRD3914 and provides access to valuable, stereochemically defined building blocks. nih.gov
Ring-Opening Reactions: The inherent ring strain of azetidines can be harnessed for synthetic transformations. The regioselective ring-opening of unsymmetrical azetidines and their corresponding azetidinium ions is a major functionalization pathway. magtech.com.cnnih.gov The regioselectivity is heavily influenced by the substituents on the ring; nucleophiles tend to attack at carbon atoms bearing conjugating groups (like aryl or carboxylate) due to electronic effects, while bulky nucleophiles may attack the less substituted carbon due to steric hindrance. magtech.com.cn Lewis acid-mediated ring-opening of N-tosylazetidines with alcohols is an effective method for producing functionalized 1,3-amino ethers. organic-chemistry.org
Functionalization via Lithiated Intermediates: The generation of lithiated azetidines provides a versatile platform for introducing a range of electrophiles. Depending on the lithiation agent, it is possible to generate either C3-lithiated azetidines or C2-lithiated azetines from a common precursor like N-Boc-3-iodoazetidine. uniba.itacs.org This allows for site-selective functionalization and access to complex azetidine derivatives. researchgate.net
Modification of Unsaturated Azetidines (Azetines): Unsaturated azetidines, or azetines, serve as precursors to functionalized saturated analogs. A light-driven, anti-Markovnikov hydrothiolation of 2-azetines has been developed to forge a C-S bond regioselectively at the C3 position. polimi.it This radical addition proceeds efficiently under continuous flow photochemical conditions. polimi.it
Application of Flow Chemistry in Efficient Azetidine Production
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of azetidines, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. rsc.org
The direct photochemical functionalization of azetidine-2-carboxylic acids with alkenes has been successfully implemented in both batch and flow reactors. chemrxiv.org This approach allows for the rapid preparation of alkyl azetidines in quantities ranging from milligrams to multiple grams, demonstrating the scalability of the flow process. chemrxiv.orgchemrxiv.orgnih.govacs.org
Flow technology is particularly advantageous for handling highly reactive or unstable intermediates. The synthesis of C3-functionalized azetidines via C3-lithiated intermediates has been achieved using a continuous flow setup. uniba.itacs.org This method allows for operations at higher temperatures than in batch processing and enables the use of greener, more sustainable solvents like cyclopentyl methyl ether (CPME). uniba.itacs.org The short residence times in the microreactor prevent the decomposition of the unstable organolithium species. rsc.org Similarly, the photochemical addition of thiols to 2-azetines has been shown to be extremely fast and robust in flow reactors due to the efficient irradiation of the reaction mixture. polimi.it
Table 6.3: Examples of Azetidine Synthesis in Flow Chemistry
| Reaction Type | Precursor(s) | Key Advantage of Flow | Product Type | Reference(s) |
|---|---|---|---|---|
| Photochemical Decarboxylative Alkylation | Azetidine-2-carboxylic acid, Alkene | Scalability (mg to multi-gram). | Alkyl azetidines. | chemrxiv.orgnih.govacs.org |
| Lithiation / Electrophilic Trapping | N-Boc-3-iodoazetidine, Electrophile | Safe handling of unstable organolithiums; higher temperatures. | C3-functionalized azetidines. | uniba.itacs.org |
| Photochemical Thiol-Ene Reaction | 2-Azetine, Thiol/Disulfide | Efficient irradiation, rapid reaction times. | C3-Thio-functionalized azetidines. | polimi.it |
Stereocontrolled Synthesis of Highly Substituted Azetidines
Controlling the stereochemistry during the synthesis of substituted azetidines is crucial for their application in medicinal chemistry. Several powerful stereocontrolled methods have been developed.
A highly stereoselective [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields methylene azetidines with excellent regio- and stereoselectivity. nih.govresearchgate.net This process proceeds through an ylide-type mechanism that efficiently transfers chirality from the starting material to the product, enabling the creation of azetidine scaffolds with adjacent tertiary-quaternary stereocenters. nih.gov
Biocatalysis offers another route to high enantioselectivity. An engineered hemoprotein was shown to catalyze a one-carbon ring expansion of aziridines to azetidines via a nih.govresearchgate.net-Stevens rearrangement, achieving excellent yields and an enantiomeric ratio of 99:1. nih.gov
Phase-transfer catalysis has also been employed for stereocontrol. A novel catalyst derived from a cinchona alkaloid was used for the enantioselective synthesis of spirocyclic azetidine oxindoles through an intramolecular C-C bond formation, achieving up to a 98:2 enantiomeric ratio. acs.org Furthermore, regio- and stereocontrolled Barbier-type reactions of enantiomerically pure azetidine-2,3-diones with propargyl bromides provide an efficient route to densely functionalized 3-hydroxy-β-lactams. figshare.com
Design of New Azetidine-Containing Scaffolds for Chemical Biology Probes and Tools
The unique properties of the azetidine ring make it an attractive component for designing chemical probes to interrogate biological systems.
Proline Mimics: Azetidine-2-carboxylic acid (Aze) is a well-known non-protein amino acid that acts as a structural homolog of proline. nih.govwikipedia.org Because it can be mistakenly incorporated into proteins in place of proline, Aze has become a valuable tool for studying proteotoxic stress and the unfolded protein response. nih.govnih.gov The substitution of proline with Aze can force peptides into different conformations; for example, while proline tends to induce β-turns, Aze residues preferentially stabilize γ-turn conformations. acs.org
Scaffolds for CNS-Focused Libraries: The synthesis and diversification of densely functionalized azetidine rings have been used to create a wide variety of fused, bridged, and spirocyclic scaffolds. acs.orgnih.gov These scaffolds have been evaluated for their physicochemical properties to generate lead-like molecules specifically tailored for targeting the central nervous system (CNS). acs.orgnih.gov The development of diversity-oriented synthesis (DOS) pathways starting from azetidine cores has yielded large libraries of complex molecules for biological screening. nih.govrsc.org
Activity-Based Probes: Stereochemically defined azetidines are being used to develop advanced chemical probes. A modular, strain-release functionalization approach has been used to create a library of stereopure azetidines. chemrxiv.org From this library, a set of stereoisomeric, cysteine-reactive probes was prepared and used in activity-based protein profiling to identify specifically liganded proteins in human cancer cells, demonstrating clear stereo- and chemo-selectivity. chemrxiv.org Additionally, photoreactive stereoprobes have been designed from azetidine-based cores to expand the ligandable proteome. biorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
